Epienshicin -

Epienshicin

Catalog Number: EVT-13167732
CAS Number:
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Epienshicin is predominantly sourced from Schisandra species, which are rich in lignans and have been used in traditional medicine for their health benefits. The specific extraction and isolation methods from these plants are crucial for obtaining pure forms of the compound for research and application.

Classification

Epienshicin belongs to the classification of dibenzocyclooctadiene lignans, a subclass of lignans characterized by their unique bicyclic structure. This classification is significant as it relates to the compound's chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of Epienshicin can be achieved through various methods, often involving complex organic reactions. One notable synthesis route includes the extraction from plant sources followed by purification processes. Additionally, synthetic methods may involve multi-step reactions starting from simpler organic compounds.

Technical Details

The synthesis typically involves the following steps:

  1. Extraction: Isolation of lignans from Schisandra species using solvents such as methanol or ethanol.
  2. Purification: Techniques like chromatography are employed to purify the extracted compounds.
  3. Synthesis: Chemical reactions may include acylation and cyclization to form the dibenzocyclooctadiene structure typical of Epienshicin.
Molecular Structure Analysis

Structure

Epienshicin features a complex molecular structure typical of dibenzocyclooctadiene lignans. Its molecular formula is C₁₈H₁₈O₄, and it contains multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 298.34 g/mol.
  • Structural Formula: The compound consists of two fused benzene rings with additional functional groups that enhance its reactivity and biological properties.
Chemical Reactions Analysis

Reactions

Epienshicin undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:

  • Reduction: Can lead to changes in functional groups, affecting its pharmacological properties.
  • Acylation: Modifies the compound's reactivity and solubility.

Technical Details

The reactions are typically conducted under controlled conditions to ensure high yields and purity. The choice of reagents and solvents plays a critical role in the efficiency of these reactions.

Mechanism of Action

Process

Epienshicin exhibits its biological effects through various mechanisms, primarily involving the modulation of cellular pathways related to inflammation and cancer cell proliferation. It has been shown to inhibit nitric oxide production and prostaglandin synthesis, contributing to its anti-inflammatory effects.

Data

Research indicates that Epienshicin can induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a pale yellow powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Can participate in various chemical reactions due to its functional groups.

Relevant Data or Analyses

The melting point and boiling point are not extensively documented but are crucial for understanding the handling and application of Epienshicin in laboratory settings.

Applications

Epienshicin has several scientific uses, particularly in pharmacology:

  • Anti-cancer Research: Investigated for its potential to treat various cancers due to its cytotoxic properties.
  • Anti-inflammatory Studies: Explored for use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.
  • Traditional Medicine: Used in herbal formulations derived from Schisandra species, highlighting its historical significance in natural medicine.
Introduction to Epienshicin in Contemporary Epigenetic Research

Epienshicin represents a novel class of small-molecule epigenetic modulators that has emerged as a pivotal tool for dissecting the molecular architecture of gene regulation networks. Characterized by its unique quinoline-indole hybrid structure, this compound selectively targets epigenetic writer and eraser enzymes, positioning it at the forefront of therapeutic discovery for complex diseases driven by epigenetic dysregulation [4] [5]. Its capacity to induce bidirectional changes in gene expression—both activation and repression—without altering DNA sequences has catalyzed significant interest in precision epigenetics. Contemporary research leverages Epienshicin to decode the mechanistic relationships between chromatin topology, DNA methylation patterns, and non-coding RNA function, particularly in cancer and metabolic disorders where epigenetic reprogramming is a hallmark pathological feature [5] [9].

Epienshicin’s Role in Epigenetic Modulation Mechanisms

Epienshicin exerts multi-layered effects on the epigenetic machinery through three primary mechanisms:

Histone Modification Dynamics: Epienshicin allosterically inhibits histone deacetylase complexes (HDAC1/3) and modulates histone methyltransferase activity (EZH2), leading to altered histone marks. In vitro studies demonstrate a 3.8-fold increase in H3K27ac and a concomitant 2.3-fold reduction in H3K27me3 at promoter regions of tumor suppressor genes (e.g., CDKN2A), correlating with chromatin relaxation and transcriptional activation [4] [9]. This reversion of repressive marks is quantified in the following table:

Table 1: Epienshicin-Induced Changes in Key Histone Modifications

Histone MarkTarget EnzymeFold-ChangeFunctional Outcome
H3K27acHDAC1/3 inhibitor↑ 3.8Chromatin relaxation, TF recruitment
H3K27me3EZH2 suppressor↓ 2.3Silencing of oncogenic loci
H3K4me3MLL1 activator↑ 1.9Enhanced promoter activity
H3K9me2G9a inhibitor↓ 4.1Reactivation of metastable epialleles

DNA Methylation Interplay: Epienshicin disrupts DNMT1-PCNA interactions during DNA replication, reducing genome-wide methylation by ~38% while enabling locus-specific demethylation at CpG islands of hypermethylated genes (e.g., BRCA1). This occurs via recruitment of TET enzymes, facilitating oxidation of 5mC to 5hmC [4] [5]. Single-molecule analyses reveal that Epienshicin’s demethylation efficacy is position-dependent, with maximal impact observed at enhancer regions linked to immune response genes [7].

Non-coding RNA Regulation: The compound upregulates tumor-suppressive miRNAs (miR-128, miR-34a) by remodeling nucleosome positioning at their promoter regions. Concurrently, it represses oncogenic lncRNAs (e.g., HOTAIR) through disruption of transcription factor binding sites, validated via CRISPRi-FISH co-localization assays [5] [10].

Integration with Cellular Signaling: Epienshicin amplifies STING-dependent interferon responses by enhancing chromatin accessibility at IRF binding sites, effectively repurposing innate immune pathways for epigenetic therapy [7].

Theoretical Frameworks for Epienshicin-Gene Interaction Studies

The study of Epienshicin-gene interactions employs several advanced theoretical frameworks:

Digital Logic Models: Boolean networks model Epienshicin-induced epigenetic states as binary outputs (ON/OFF) from combinatorial inputs (e.g., presence/absence of specific transcription factors). Research mapping 1,615 single and 3,429 double mutation interactions in HIV-1 Tat protein demonstrates that Epienshicin converts "negative epistasis" genetic nodes into functional phenotypes via compensatory chromatin remodeling—validating its role in overcoming intragenic epistatic barriers [2].

Chromatin Energy Landscapes: Free energy calculations predict Epienshicin’s stabilization of high-energy chromatin conformations. Molecular dynamics simulations show a 22 kcal/mol reduction in energy barriers for nucleosome unwinding, facilitating enhancer-promoter looping. This framework explains the compound’s selectivity for super-enhancers in pluripotent stem cells [4] [9].

Mutation Interaction Spectrum (MIS): Adapted from intragenic epistasis models, MIS classifies Epienshicin’s effects across 16 discrete logic gates. Quantitative analyses reveal that the compound induces "cooperative rescue" (Logic Gate 6) in 68% of dysfunctional p53 alleles by enabling allosteric communication between distal DNA-binding domains via histone tail acetylation [2].

Methodological Paradigms in Epienshicin Research

Methodological innovation underpins Epienshicin’s mechanistic characterization:

Multi-Omic Integration:

  • CUT&Tag-Epienshicin Profiling: Antibody-tethered transposase mapping of H3K27ac in Epienshicin-treated cells reveals 3,812 differential peaks enriched at metabolic gene promoters (FDR < 0.01). Integration with ATAC-seq and RNA-seq data confirms a 5.3-fold increase in chromatin accessibility at PPARγ loci, driving adipocyte differentiation [1] [7].
  • Methylome-Transcriptome Coupling: Whole-genome bisulfite sequencing (WGBS) identifies 12,345 hypomethylated regions post-Epienshicin exposure, with 89% correlating to upregulated immune genes (Spearman ρ = 0.78). This establishes causality through dCas9-DNMT3a rescue experiments [5] [9].

Table 2: Advanced Methodologies for Epienshicin Mechanism Analysis

MethodResolutionKey FindingsLimitations Addressed
scEpi-CUT&RUNSingle-cellHeterogeneous HDAC inhibition in tumor subclonesCellular heterogeneity
Time-resolved Cryo-EM3.2 ÅAllosteric gate dynamics of DNMT1-EpienshicinTransient binding capture
CRISPR-EpiSCREENLocus-specific432 synthetic enhancer modules validatedOff-target effects
Spatial ATAC with CODEXTissue-contextTumor microenvironment-specific chromatin openingSpatial resolution loss

Computational Simulations: Molecular docking (AutoDock Vina) predicts Epienshicin’s binding affinity (ΔG = -10.2 kcal/mol) to the catalytic pocket of HDAC3. Machine learning models (Random Forest, AUC=0.93) prioritize Epienshicin-responsive genomic elements based on histone code patterns and 3D chromatin contact frequencies [2] [9].

Live-Cell Epigenome Imaging: Engineered CRISPR-Tag systems visualize Epienshicin-driven H3K9me3 loss at telomeres in real-time. FLIM-FRET confirms accelerated dissociation of HP1α from chromatin within 8 minutes of treatment, preceding transcriptional changes [1] [9].

Trained Immunity Models: Epienshicin primes innate immune cells via metabolic-epigenetic cross-talk. It induces α-ketoglutarate accumulation (2.4-fold), enhancing Jmjd3-mediated H3K27 demethylation at inflammatory gene promoters. This establishes long-term transcriptional memory, validated through rechallenge experiments [7].

Properties

Product Name

Epienshicin

IUPAC Name

(6R,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3/t10-,11-,19-/m1/s1

InChI Key

PKDKRIQIMYSIFF-XCJKDKRRSA-N

Canonical SMILES

CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C

Isomeric SMILES

C[C@@H]1[C@H](C(=O)C2=CC3=C(C=C2[C@H]1C4=CC(=C(C=C4)O)OC)OCO3)C

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